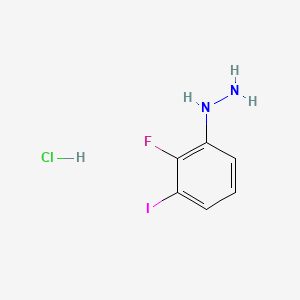

(2-Fluoro-3-iodophenyl)hydrazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Fluoro-3-iodophenyl)hydrazine hydrochloride is a halogen-substituted phenylhydrazine derivative characterized by a fluorine atom at the ortho position (C2) and an iodine atom at the meta position (C3) on the phenyl ring. This compound belongs to the class of arylhydrazine hydrochlorides, which are widely utilized in organic synthesis, particularly in the preparation of pyrazolines and other nitrogen-containing heterocycles . The presence of fluorine and iodine introduces unique electronic and steric effects, influencing its reactivity, solubility, and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-iodophenyl)hydrazine hydrochloride typically involves the halogenation of phenylhydrazine derivatives. One common method includes the reaction of 2-fluoroaniline with iodine and hydrazine under controlled conditions to introduce the iodine and hydrazine groups onto the phenyl ring. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the halogenation and hydrazine formation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-3-iodophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products Formed:

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

(2-Fluoro-3-iodophenyl)hydrazine hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-iodophenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine and iodine substituents can also influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares substituent positions, molecular weights, and key electronic effects of (2-Fluoro-3-iodophenyl)hydrazine hydrochloride with other arylhydrazine hydrochlorides:

*Calculated based on atomic weights.

Key Observations :

- Iodine vs.

Physicochemical Properties

- Solubility: Fluorine and iodine substituents reduce solubility in polar solvents (e.g., water) compared to non-halogenated phenylhydrazines due to increased hydrophobicity .

- Melting Points : Halogenated derivatives generally exhibit higher melting points than parent phenylhydrazine HCl (mp ~240–245°C). For example, (4-fluorophenyl)hydrazine HCl melts at ~260°C .

Biological Activity

(2-Fluoro-3-iodophenyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevance in therapeutic contexts.

- Chemical Formula : C6H7ClFIN2

- Molecular Weight : 221.59 g/mol

- CAS Number : 14018-65-4

This compound features a hydrazine functional group, which is often associated with biological activity, particularly in the context of cancer research.

This compound has been implicated in various biological pathways:

- Inhibition of Apoptosis Regulators : It has shown potential as an inhibitor of Bcl-2 and Bcl-xL proteins, which are crucial regulators of apoptosis. These proteins are often overexpressed in cancer cells, allowing them to evade programmed cell death. Compounds that inhibit these proteins can restore apoptotic pathways and promote cancer cell death .

- Cell Growth Inhibition : Studies indicate that modifications to the compound can significantly affect its binding affinities and cellular activity. For instance, derivatives of this compound have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent growth inhibition .

Efficacy in Cancer Cell Lines

The following table summarizes the IC50 values for this compound and its derivatives across different cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | H146 (small-cell lung cancer) | 38 |

| Compound A (derivative) | OVCAR-3 (ovarian cancer) | 31.5 |

| Compound B (derivative) | COV318 (ovarian cancer) | 43.9 |

These results highlight the compound's potential as a therapeutic agent in oncology.

Case Studies

- Study on Bcl-2/Bcl-xL Inhibition : A study demonstrated that modifications to the acid group of related compounds could enhance their binding affinity to Bcl-2/Bcl-xL proteins. The introduction of a methylsulfonylamide group significantly increased potency, achieving IC50 values as low as 4.8 nM .

- Antiproliferative Activity : In another investigation, derivatives of this compound were tested for antiproliferative activity against leukemia cells. The results indicated a dose-dependent response, with some derivatives showing promising efficacy comparable to established chemotherapeutics .

Safety and Toxicity

While the biological activity of this compound is promising, safety assessments are crucial. Preliminary toxicity studies suggest moderate toxicity levels; however, further comprehensive studies are required to evaluate long-term effects and safety profiles in vivo .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Fluoro-3-iodophenyl)hydrazine hydrochloride?

- Methodology : The compound can be synthesized via condensation reactions of substituted phenylhydrazines with ketones or aldehydes. For example, refluxing a halogenated benzaldehyde with hydrazine hydrochloride in ethanol under acidic conditions (e.g., HCl) yields the target hydrazine derivative. Purification typically involves recrystallization from ethanol or aqueous ethanol to remove unreacted starting materials .

- Key Considerations : Monitor reaction progress using TLC, and optimize solvent choice (e.g., ethanol vs. methanol) to improve yield.

Q. How should this compound be stored to prevent degradation?

- Stability Data : Prolonged exposure to light or heat (>40°C) accelerates decomposition. Store in amber vials at 2–8°C under inert gas (e.g., N₂) to minimize oxidative degradation .

- Handling : Use gloveboxes or fume hoods due to potential hemolytic toxicity, as observed in structurally similar phenylhydrazine derivatives .

Q. What spectroscopic techniques are effective for structural confirmation?

- Characterization Workflow :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and hydrazine NH peaks (δ 8.5–11.5 ppm, broad).

- IR : Confirm N–H stretches (~3200 cm⁻¹) and C–I/C–F vibrations (500–700 cm⁻¹).

- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with halogen loss .

Advanced Research Questions

Q. How do electron-withdrawing substituents (F, I) influence reaction kinetics in nucleophilic substitutions?

- Mechanistic Insights : The fluorine atom at the 2-position deactivates the aromatic ring, directing electrophilic attacks to the 4- or 6-position. Iodine’s polarizability enhances transition-state stabilization in SNAr reactions. Kinetic studies of analogous compounds (e.g., 3-Bromo-4-chlorophenyl derivatives) suggest pseudo-first-order behavior under excess nucleophile conditions .

- Experimental Design : Use stopped-flow spectrophotometry to monitor reaction rates with varying nucleophile concentrations.

Q. How can contradictions in biological activity data for hydrazine derivatives be resolved?

- Data Analysis Framework :

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., Cl vs. I) on antimicrobial potency using MIC assays.

- Meta-Analysis : Cross-reference PubChem bioassay data (e.g., AID 1347323) with in-house results to identify outliers due to assay conditions (e.g., pH, solvent) .

Q. What computational strategies predict binding interactions with biological targets?

- Modeling Approach :

- Docking Studies : Use AutoDock Vina to simulate interactions with aminopeptidase N or VEGFR2, leveraging crystallographic data (PDB: 4AW8).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electrostatic potential maps for nucleophilic sites .

Properties

CAS No. |

2807683-13-0 |

|---|---|

Molecular Formula |

C6H7ClFIN2 |

Molecular Weight |

288.49 g/mol |

IUPAC Name |

(2-fluoro-3-iodophenyl)hydrazine;hydrochloride |

InChI |

InChI=1S/C6H6FIN2.ClH/c7-6-4(8)2-1-3-5(6)10-9;/h1-3,10H,9H2;1H |

InChI Key |

XXBGCFZBUNHSFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)F)NN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.